5-Bromo-N-ethyl-2-fluorobenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-ethyl-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGPYZVUNVMPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-N-ethyl-2-fluorobenzenesulfonamide molecular weight and formula
A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD) [1]
Executive Summary
This technical guide profiles 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide (CAS: 1865176-65-3), a halogenated sulfonamide building block critical for medicinal chemistry campaigns.[1] Unlike generic reagents, this scaffold offers a dual-functional core: the 5-bromo position serves as a reactive handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the 2-fluoro substituent modulates lipophilicity and blocks metabolic oxidation at a vulnerable ring position. This document details its physiochemical properties, validated synthesis protocols, and quality control metrics, designed for researchers optimizing Structure-Activity Relationships (SAR).
Part 1: Physiochemical Identity
Precise characterization is the bedrock of reproducible science. The presence of bromine introduces a unique isotopic signature essential for mass spectrometry validation.[2]
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| Chemical Name | 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide | IUPAC nomenclature |
| CAS Number | 1865176-65-3 | Verified Catalog Identifier |
| Molecular Formula | ||
| Molecular Weight (Avg) | 282.13 g/mol | Standard for stoichiometry |
| Monoisotopic Mass | 280.952 g/mol ( | Base peak in High-Res MS |
| Isotopic Pattern | 1:1 doublet (M, M+2) | Signature of Bromine atom |
| Physical State | Solid (White to Off-white) | Typical mp: 70–105°C (derivative dependent) |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
| SMILES | CCN(S(=O)(=O)C1=C(F)C=CC(Br)=C1)[H] | For cheminformatics integration |
Part 2: Synthetic Architecture
Expert Insight: The synthesis of this compound relies on the nucleophilic attack of ethylamine on the electrophilic sulfur center of the sulfonyl chloride. The critical process parameter (CPP) here is moisture control; sulfonyl chlorides are prone to hydrolysis, generating the unreactive sulfonic acid byproduct.
Protocol: Sulfonylation of Ethylamine
Precursors:
-
5-Bromo-2-fluorobenzenesulfonyl chloride (Electrophile)
-
Ethylamine (Nucleophile, often used as HCl salt or solution)
-
Triethylamine (TEA) or Pyridine (Acid Scavenger)
Workflow Diagram (Reaction Logic)
Caption: Nucleophilic substitution pathway for sulfonamide formation. The base neutralizes the HCl byproduct to drive equilibrium forward.
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with 5-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) dissolved in anhydrous Dichloromethane (DCM).
-
Temperature Control: Cool the solution to 0°C using an ice bath to suppress side reactions.
-
Addition: Add Triethylamine (2.0 eq) followed by the dropwise addition of Ethylamine (1.1 eq). Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[3]
-
Workup: Quench with water. Extract the organic layer, wash with 1N HCl (to remove excess amine/pyridine), followed by brine.
-
Purification: Dry over anhydrous
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Part 3: Analytical Validation (QC)
Trusting your scaffold requires validating the halogenation pattern. The bromine atom provides a distinct mass spectrometry signal that acts as an internal quality check.[2]
Mass Spectrometry Logic
Bromine exists naturally as two stable isotopes:
QC Workflow: Isotopic Pattern Recognition
Caption: Mass spectrometry validation logic. The 1:1 ratio between m/z ~282 and ~284 confirms the presence of a single bromine atom.
Part 4: Strategic Application in Drug Discovery
This molecule is not an endpoint but a starting point . It is designed for "divergent synthesis."
-
The "Warhead" (Sulfonamide): Sulfonamides are classic bioisosteres for carboxylic acids and are primary pharmacophores for carbonic anhydrase inhibitors (CAIs) and COX-2 inhibitors.
-
The "Handle" (5-Bromo): The bromine at position 5 is electronically activated for Palladium-catalyzed cross-coupling.[5]
-
Application: Reacting this scaffold with aryl boronic acids (Suzuki coupling) allows rapid generation of a library of bi-aryl sulfonamides to probe the binding pocket of a target protein.
-
-
The "Shield" (2-Fluoro):
-
Metabolic Stability: The C-F bond is shorter and stronger than C-H, resisting cytochrome P450 oxidation.
-
Electronic Effect: Fluorine is electron-withdrawing, which lowers the pKa of the sulfonamide NH, potentially improving potency by strengthening hydrogen bonds with the target protein.
-
References
-
ChemGuide. (n.d.). Mass Spectra - The M+2 Peak (Bromine Isotopes). Retrieved from [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities. Retrieved from [Link]
Sources
Introduction: The Significance of Halogenated Benzenesulfonamides
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 5-bromo-N-ethyl-2-fluorobenzenesulfonamide
Abstract: This technical guide provides a comprehensive examination of 5-bromo-N-ethyl-2-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of significant interest to the fields of medicinal chemistry and materials science. Sulfonamide derivatives are a cornerstone of modern drug development, exhibiting a vast range of pharmacological activities.[1][2][3] The strategic incorporation of bromine and fluorine atoms into the molecular scaffold is a well-established method for modulating key properties such as metabolic stability, lipophilicity, and receptor binding affinity.[4][5] This document details the molecule's structural attributes, outlines a robust and reproducible synthetic protocol grounded in classical sulfonamide chemistry, provides a thorough guide to its spectroscopic characterization, and discusses essential safety protocols and potential research applications. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound and its analogs.
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[2][3] Its prevalence is attributed to its ability to act as a bioisostere for carboxylic acids and its capacity to engage in critical hydrogen bonding interactions with biological targets, such as the zinc-binding groups found in metalloenzymes.[6][7]
The introduction of halogen atoms, specifically fluorine and bromine, offers a powerful tool for fine-tuning molecular properties:
-
Fluorine: Often incorporated to block metabolic oxidation sites, increase binding affinity through unique electronic interactions, and alter pKa, thereby improving pharmacokinetic profiles.[5][8]
-
Bromine: Can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) and its size and polarizability can enhance binding interactions within protein pockets.[4]
5-bromo-N-ethyl-2-fluorobenzenesulfonamide combines these features, making it a valuable building block and a potential lead compound for drug discovery programs targeting a wide array of diseases, including cancer, and viral and bacterial infections.[2][7]
Molecular Structure and Physicochemical Properties
The core structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and an N-ethylsulfonamide group. The specific arrangement (5-bromo, 2-fluoro) dictates the electronic and steric environment of the molecule, influencing its reactivity and biological activity.
Caption: 2D Structure of 5-bromo-N-ethyl-2-fluorobenzenesulfonamide.
| Property | Value | Source |
| CAS Number | 1865176-65-3 | |
| Molecular Formula | C₈H₉BrFNO₂S | |
| Molecular Weight | 282.13 g/mol | Calculated |
| InChI Key | BIGPYZVUNVMPSY-UHFFFAOYSA-N |
Synthesis Pathway and Mechanistic Insights
The most direct and reliable method for synthesizing N-alkylated benzenesulfonamides is the reaction of a corresponding benzenesulfonyl chloride with a primary or secondary amine.[6][9] This approach is highly modular and widely applicable.
Reaction Mechanism
The synthesis proceeds via a classical nucleophilic acyl substitution mechanism. The nitrogen atom of ethylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of 5-bromo-2-fluorobenzenesulfonyl chloride. The tetrahedral intermediate then collapses, eliminating a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.
Caption: Key steps in the synthesis of 5-bromo-N-ethyl-2-fluorobenzenesulfonamide.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure adapted from standard methodologies for sulfonamide synthesis.[6][9]
Materials:
-
5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq.)
-
Ethylamine (2.0 M solution in THF, 1.2 eq.)
-
Pyridine or Triethylamine (1.5 eq.)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq.) and dissolve in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Rationale: Anhydrous conditions prevent the hydrolysis of the reactive sulfonyl chloride starting material.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Cooling controls the reaction rate, preventing the formation of side products.
-
-
Base Addition: Add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
Rationale: The base will act as an acid scavenger, neutralizing the HCl produced during the reaction.
-
-
Nucleophile Addition: Add ethylamine solution (1.2 eq.) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Rationale: Slow, dropwise addition maintains temperature control and prevents localized overheating.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Rationale: Warming to room temperature ensures the reaction proceeds to completion. TLC is a critical step for validating reaction completion.
-
-
Aqueous Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Rationale: The HCl wash removes excess amine and pyridine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash aids in the separation of the organic and aqueous layers.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is crucial before solvent evaporation to obtain a clean crude product.
-
-
Purification: Purify the resulting crude solid or oil by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.
-
Rationale: Purification is essential to remove any unreacted starting materials or side products, yielding the final compound in high purity for accurate characterization.
-
Caption: Step-by-step workflow for the synthesis and purification process.
Spectroscopic Characterization and Structural Elucidation
Accurate structural confirmation is achieved through a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not publicly available, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.
| ¹H NMR (Predicted) | ||||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.8 - 8.2 | m | - | 3H | Aromatic Protons (H-3, H-4, H-6) |
| 4.5 - 5.5 | t (broad) | ~5-6 Hz | 1H | N-H |
| 3.1 - 3.3 | q | ~7 Hz | 2H | -CH₂-CH₃ |
| 1.1 - 1.3 | t | ~7 Hz | 3H | -CH₂-CH₃ |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ) ppm | Assignment |
| 155 - 160 (d) | C -F |
| 130 - 140 | Aromatic Quaternary Carbons |
| 115 - 130 | Aromatic CH Carbons |
| 115 - 125 (d) | C -Br |
| ~40 | -C H₂-CH₃ |
| ~15 | -CH₂-C H₃ |
Note: 'd' denotes a doublet due to coupling with fluorine.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.[10]
| IR Absorption (Predicted) | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 - 3350 | Medium, Sharp | N-H Stretch |
| 2980 - 2850 | Medium-Weak | C-H (Aliphatic) Stretch |
| 1600 - 1450 | Medium | C=C Aromatic Stretch |
| 1330 - 1370 | Strong | S=O Asymmetric Stretch |
| 1150 - 1180 | Strong | S=O Symmetric Stretch |
| 1000 - 1100 | Strong | C-F Stretch |
| 500 - 600 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
| Mass Spectrometry (Predicted) | ||
| m/z (mass-to-charge) | Relative Intensity | Assignment |
| 281 / 283 | ~1:1 Ratio | [M]⁺ (Molecular Ion peak with ⁷⁹Br/⁸¹Br isotopes) |
| 266 / 268 | Variable | [M-CH₃]⁺ |
| 202 / 204 | Variable | [M-SO₂NHCH₂CH₃]⁺ |
| 155 / 157 | Variable | [M-Br-SO₂]⁺ fragment |
The hallmark of the mass spectrum will be the pair of peaks for any bromine-containing fragment, separated by 2 m/z units and having nearly equal intensity, which is characteristic of the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[12][13]
Safety, Handling, and Storage
Working with halogenated aromatic compounds and the reagents for their synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed inside a certified chemical fume hood.[14][15]
-
Chemical Hazards:
-
Organobromine Compounds: These can be toxic and are often classified as alkylating agents. Avoid inhalation, ingestion, and skin contact.[4][16]
-
Organofluorine Compounds: While often stable, precursors and byproducts can be hazardous. Fluorine-containing reagents can be extremely corrosive and toxic.[5][17]
-
Reagents: Sulfonyl chlorides are moisture-sensitive and corrosive. Amines and bases like pyridine are flammable and toxic.
-
-
Spill & Waste Management: In case of a spill, use an inert absorbent material (e.g., vermiculite) and collect it in a sealed container for hazardous waste disposal.[14][16] Dispose of all chemical waste according to institutional and local regulations.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Applications and Future Research Directions
5-bromo-N-ethyl-2-fluorobenzenesulfonamide is not merely a chemical entity but a versatile platform for further discovery.
-
Medicinal Chemistry: It serves as an excellent starting point for generating libraries of more complex molecules. The bromine atom is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. These new derivatives can be screened for a wide range of biological activities, from anticancer to antimicrobial agents.[7][18]
-
Materials Science: The unique electronic properties conferred by the fluoro and bromo substituents may be of interest in the development of organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
-
Future Work: A logical next step for researchers would be to perform extensive biological screening of this compound and its derivatives. Furthermore, detailed structural studies, such as X-ray crystallography, would provide invaluable insight into its solid-state conformation and intermolecular interactions, aiding in rational drug design efforts.
References
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Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. Available at: [Link]
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Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57, 333–342. Available at: [Link]
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Cuzzolin, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2843. Available at: [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]
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Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. Available at: [Link]
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Wikipedia. (n.d.). Organobromine chemistry. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of benzene-sulfonamide. Available at: [Link]
- Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
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King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Available at: [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. Available at: [Link]
-
Key, J., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-46. Available at: [Link]
-
ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]
-
Elsawi, A. E., et al. (2025). Sulfonamides as a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(3), 772. Available at: [Link]
-
O'Donovan, D. H., & Connon, S. J. (2016). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 14(35), 8233-8247. Available at: [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available at: [Link]
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PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]
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Purdue University. (n.d.). Fluorine Safety. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]
-
Princeton University. (n.d.). Fluorine Safety. Available at: [Link]
-
Beilstein Journals. (n.d.). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Available at: [Link]
-
Sentry Air Systems, Inc. (2013). Fluorine: Hazardous effects from a single atom. Available at: [Link]
-
MDPI. (2022). Mass spectrum for compound 5. Available at: [Link]
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PubChemLite. (n.d.). 5-bromo-n-ethyl-2-fluorobenzamide (C9H9BrFNO). Available at: [Link]
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PubChemLite. (n.d.). 5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S). Available at: [Link]
-
Astuti, N. P., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. Available at: [Link]
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ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]
-
PubMed. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]
-
Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung B, 58(4), 351-356. Available at: [Link]
-
Al-Zaidi, J. M., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 12, 19934. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Available at: [Link]
- Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
-
PubMed. (2024). Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Sterically Hindered Aryl Bromides
Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura coupling of sterically hindered aryl bromides. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in achieving high yields and purity with sterically demanding substrates. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in mechanistic principles to empower you to solve even the most challenging coupling reactions.
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry for its ability to form C-C bonds. However, when substrates possess significant steric bulk, particularly ortho-substituents adjacent to the coupling sites, the reaction's efficiency can plummet. This hindrance affects the two most critical steps in the catalytic cycle: the initial oxidative addition of the aryl bromide to the palladium(0) center and the final reductive elimination that forms the desired biaryl product.[1][2] This guide will walk you through a logical, mechanism-driven approach to optimize your reaction conditions and achieve success.
Troubleshooting Guide: A Mechanistic Approach
This section addresses the most common failures in sterically hindered Suzuki couplings. Each question is framed around a specific experimental observation, followed by an analysis of the potential root causes and a series of actionable solutions.
Q1: My reaction shows low to no conversion of the starting aryl bromide. What are the primary causes?
A1: This is the most frequent issue and almost always points to a problem with the first step of the catalytic cycle: oxidative addition . For a sterically hindered aryl bromide, the bulky substituents physically block the palladium catalyst from inserting into the carbon-bromine bond.
Core Issues & Solutions:
-
Ineffective Catalyst System: Your palladium catalyst is not active enough to overcome the steric barrier.
-
The Ligand is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these substrates.[3] You must switch to a ligand specifically designed for hindered couplings. The most successful ligands are both bulky and electron-rich .[3][4]
-
Bulky: The steric bulk of the ligand promotes the formation of a monoligated, 12-electron L-Pd(0) species, which is the highly reactive species required for oxidative addition.
-
Electron-Rich: A high electron density on the palladium center facilitates the cleavage of the C-Br bond.
-
-
Recommended Ligand Classes:
-
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Consider a Pre-catalyst: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to Pd(0). This process can be inefficient or lead to side reactions.[6] Modern Buchwald pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active L-Pd(0) species cleanly and reliably upon heating with a base.[7]
-
Oxygen is the Enemy: Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[6] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.
-
Q2: My reaction stalls at partial conversion, or the yield is moderate but not quantitative. How can I push it to completion?
A2: Stalled reactions often indicate that while oxidative addition may be occurring, another step in the catalytic cycle is slow or a competing side reaction is consuming one of the components. The most likely culprit in hindered systems is a slow reductive elimination step.
Core Issues & Solutions:
-
Difficult Reductive Elimination: The steric clash between the two bulky organic groups on the palladium center makes it difficult for them to couple and be expelled from the metal's coordination sphere.[1]
-
Ligand Choice: Bulky, electron-rich ligands that were crucial for oxidative addition also play a key role here. Their size creates a "compressive" steric interaction that forces the two aryl groups together, promoting reductive elimination.[8] If your current ligand isn't working, screening another from the recommended classes is a primary strategy.
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the barrier to reductive elimination.[1][6] If you are running the reaction in a solvent like dioxane (b.p. 101 °C), consider switching to a higher-boiling solvent like toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) to safely increase the temperature.[9]
-
-
Suboptimal Base or Solvent: The base and solvent work in concert to facilitate the transmetalation step, where the organic group is transferred from boron to palladium. If this step is inefficient, the overall cycle slows down.
-
Base Selection: For challenging couplings, stronger bases are often required to activate the boronic acid.[5] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the most commonly used and effective bases for hindered substrates.[10][11] They are sufficiently basic to promote the formation of the reactive boronate species without introducing competing nucleophiles.
-
Solvent System: Aprotic polar solvents are standard.[1] However, the solubility of the base, particularly inorganic salts like K₃PO₄, can be low in purely organic solvents. In many cases, the addition of a small amount of water (e.g., a 10:1 mixture of dioxane:water) can dramatically accelerate the reaction by improving the solubility of the base and facilitating the hydrolysis of intermediates.[12][13]
-
Q3: I am observing significant side products like dehalogenation or protodeboronation. How can I minimize these?
A3: The formation of these byproducts indicates that undesired reaction pathways are outcompeting your desired coupling.
Core Issues & Solutions:
-
Protodeboronation: This occurs when the boronic acid's C-B bond is cleaved by a proton source (like water) before it can transmetalate to the palladium.[1]
-
Use Anhydrous Conditions: If protodeboronation is severe, ensure your solvent is anhydrous and your base is thoroughly dried.
-
Switch to a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.[1][11] They release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing the side reaction.[14]
-
-
Dehalogenation: This is the reduction of your starting aryl bromide to the corresponding arene (Ar-Br → Ar-H).[3]
-
Eliminate Hydride Sources: This side reaction can be promoted by certain bases or solvents that can act as hydride donors. Avoid amine bases or alcohol solvents if dehalogenation is a problem.[3][6] Stick to carbonate or phosphate bases and aprotic solvents.
-
Use Bulky Ligands: The choice of a bulky ligand, like SPhos or XPhos, is designed to promote the desired reductive elimination over competing pathways like β-hydride elimination, which can be a route to dehalogenation.[3]
-
-
Homocoupling: This is the formation of a dimer of your boronic acid partner (Ar'-B(OH)₂ → Ar'-Ar').
-
Rigorous Degassing: Homocoupling is most often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[6][7] Ensure your degassing procedure is meticulous (see protocols below).
-
Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an initial reduction step that can consume some of the boronic acid or phosphine ligand, sometimes leading to homocoupling. Starting with a Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst can mitigate this issue.[6]
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal Palladium:Ligand ratio for these couplings?
-
A: For bulky monophosphine ligands like those from the Buchwald family, a Pd:Ligand ratio between 1:1 and 1:2 is typically recommended. An excess of phosphine ligand can be detrimental as it may lead to the formation of catalytically less active bis-phosphine palladium species.[1] A good starting point is often 1:1.2 or 1:1.5.
-
-
Q: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
-
A: While boronic acids are often more reactive, they can be prone to decomposition and side reactions like protodeboronation.[14][15] Boronic esters are more stable, easier to handle and purify, and can suppress side reactions by slowly hydrolyzing to the active boronic acid in situ.[11] For particularly unstable coupling partners or when protodeboronation is a major issue, using a pinacol boronic ester is a highly recommended strategy.
-
-
Q: When should I consider using a pre-catalyst versus mixing a palladium source and ligand myself?
-
A: While mixing a source like Pd(OAc)₂ with a ligand is common, the formation of the active catalyst can be inconsistent. Pre-catalysts are well-defined, air- and moisture-stable Pd(II) complexes that are designed to cleanly and stoichiometrically generate the active monoligated Pd(0) species under reaction conditions.[7] For difficult, low-yielding, or highly sensitive reactions, using a pre-catalyst can significantly improve reproducibility and success rates.
-
-
Q: Can microwave irradiation improve my reaction?
-
A: Yes, absolutely. Microwave heating can dramatically shorten reaction times (from hours to minutes) and often improves yields, especially for sluggish reactions.[15] The rapid, uniform heating can help overcome high activation barriers associated with hindered substrates. It is important to use a dedicated microwave reactor designed for chemical synthesis.[5]
-
Visualizing the Challenge and Solution
The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
The diagram below illustrates the catalytic cycle, highlighting the two sterically demanding steps that are often rate-limiting.
Caption: A decision tree for troubleshooting hindered couplings.
Data Presentation: Impact of Reaction Parameters
The selection of ligand, base, and solvent has a profound impact on the yield of sterically hindered Suzuki couplings. The tables below provide illustrative data based on findings in the chemical literature.
Table 1: Effect of Ligand on the Coupling of a Di-ortho-substituted Aryl Bromide
| Entry | Ligand | Pd Source | Yield (%) | Analysis |
| 1 | PPh₃ | Pd(OAc)₂ | < 5 | Ineffective due to lack of bulk and electron density. [3] |
| 2 | PCy₃ | Pd(OAc)₂ | 65 | Moderate success; a bulky, electron-rich alkylphosphine. |
| 3 | SPhos | Pd(OAc)₂ | 92 | Excellent yield; a state-of-the-art Buchwald ligand. [16] |
| 4 | XPhos | Pd₂(dba)₃ | 95 | Excellent yield; another highly effective Buchwald ligand. [5] |
| Conditions: Di-ortho-substituted aryl bromide (1.0 eq), Arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Toluene, 110 °C, 24h. Yields are representative. |
Table 2: Effect of Base and Solvent on a Hindered Coupling
| Entry | Base | Solvent | Yield (%) | Analysis |
| 1 | Na₂CO₃ | Toluene | 25 | Weak base, insufficient for activating the boronic acid. [10] |
| 2 | K₂CO₃ | Dioxane | 45 | Moderate improvement with a slightly stronger base. |
| 3 | K₃PO₄ | Dioxane | 88 | Strong, non-nucleophilic base is highly effective. [11] |
| 4 | K₃PO₄ | Dioxane/H₂O (10:1) | 94 | Addition of water improves base solubility and reaction rate. [12] |
| 5 | Cs₂CO₃ | Toluene | 91 | Highly effective, often used for the most challenging cases. [5] |
| Conditions: Hindered Aryl Bromide (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 100 °C, 18h. Yields are representative. |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point and may require optimization for specific substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) or Pd source (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., XPhos, 1.1–1.2 equiv relative to Pd, if not using a pre-catalyst)
-
Base (e.g., K₃PO₄, ground to a fine powder, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 10:1, or Toluene)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide, arylboronic acid/ester, base, and palladium pre-catalyst (or Pd source and ligand) to a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. [6]3. Solvent Addition: Add the degassed solvent via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use. [15]4. Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100–110 °C) and stir vigorously for the specified time (typically 12–24 hours). [1]5. Monitoring: Monitor the reaction progress by taking aliquots (under inert conditions if possible) and analyzing via TLC, GC-MS, or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography. [1]
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Welton, T., et al. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids.
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
- Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Buchwald, S. L., et al. (2025).
- Biscoe, M. R., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization techniques for fluorinated benzenesulfonamides
Welcome to the Advanced Crystallization Support Center.
Subject: Fluorinated Benzenesulfonamides Ticket ID: CRY-F-BSA-001 Support Lead: Dr. A. Vance, Senior Application Scientist
Overview
You are encountering difficulties with fluorinated benzenesulfonamides. These molecules present a unique crystallographic paradox: the sulfonamide moiety (
This guide moves beyond basic textbook advice to address the specific thermodynamic and kinetic behaviors of this chemical class.
Module 1: Solvent System Selection
Q: Standard solvents (EtOH, EtOAc) are failing. How do I select a "Goldilocks" solvent for fluorinated sulfonamides?
A: The "Fluorine Effect" often renders these compounds too soluble in polar aprotic solvents (like DMF/DMSO) and insoluble in standard non-polar solvents, creating a narrow window for crystallization.
The Protocol: Do not rely on single solvents. You must engineer a binary system that balances the Hydrophobic F-Region and the Hydrophilic Sulfonamide Core .
| Solvent Class | Role in System | Specific Recommendation | Why it works/fails |
| Primary Solvent | Dissolution | Isopropyl Alcohol (IPA) or THF | IPA interacts well with the sulfonamide H-bonds; THF accommodates the aromatic system. |
| Antisolvent | Supersaturation | Heptane (not Hexane) | Heptane has a higher boiling point ( |
| Modifier | H-Bond Breaking | Acetic Acid (1-2%) | If the sulfonamide forms stubborn dimers in solution, a trace of acid can break them to allow rearrangement. |
| Avoid | Water (as rapid antisolvent) | Caution | The high hydrophobicity of the fluorinated ring often causes immediate Liquid-Liquid Phase Separation (oiling out) with water. |
Visual Workflow: Solvent Selection Logic
Caption: Logic flow for selecting solvent systems based on the degree of fluorination.
Module 2: Troubleshooting Phase Separation (Oiling Out)
Q: My product separates as a sticky oil instead of crystals. Why is this happening?
A: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the metastable liquid phase is energetically more accessible than the solid crystalline phase.
-
Cause 1: The melting point of your fluorinated sulfonamide is likely depressed by impurities or solvent saturation, dropping below the boiling point of your solvent.
-
Cause 2: You generated supersaturation too rapidly (e.g., dumping water into an ethanolic solution).
The Rescue Protocol (Seeded Cooling):
-
Re-dissolve: Heat the mixture until the oil fully dissolves into a clear solution.
-
Temperature Set: Lower the temperature to exactly
above the point where oiling previously occurred. -
Seed: Add 0.5% w/w of pure seed crystals. (If you have no seeds, create them by taking a drop of the oil on a watch glass and scratching it vigorously with a spatula until it solidifies).
-
Hold: Agitate isothermally for 2-4 hours. Do not cool further until you see a milky suspension indicating crystal growth.
Visual Workflow: Oiling Out Rescue
Caption: Decision tree for recovering a crystallization batch that has undergone LLPS.
Module 3: Polymorph Control
Q: I am observing different melting points or crystal habits (needles vs. blocks) from batch to batch.
A: Sulfonamides are notorious for Conformational Polymorphism . The S-N bond can rotate, leading to different molecular shapes.
-
The Fluorine Factor: Fluorine is a poor hydrogen bond acceptor but strongly influences stacking. It often promotes "layered" structures via weak C-H
F interactions [1]. -
Kinetic vs. Thermodynamic Control:
-
Rapid Cooling/Precipitation
Metastable Form (Often needles, lower MP). -
Slow Cooling/Slurrying
Stable Form (Often blocks/prisms, higher MP).
-
The Protocol (Polymorph Locking): If you need the thermodynamically stable form (usually required for drug development):
-
Perform a Slurry Conversion .
-
Suspend your solid in a solvent where it has low solubility (e.g., Heptane/Toluene 9:1).
-
Stir at
for 24-48 hours. -
The energy from the heat and solvent turnover will convert metastable polymorphs into the most stable packing lattice.
Module 4: Purification & Impurity Rejection
Q: My crystals are colored or retain impurities despite recrystallization.
A: Fluorinated benzenesulfonamides can form Solid Solutions with structurally similar impurities (e.g., des-fluoro analogs or isomers) because the Fluorine atom is small (van der Waals radius ~1.47 Å) and can mimic Hydrogen (~1.2 Å) in the lattice [2].
The Protocol (Chemical Washing): Before crystallization, perform a "pH Swing" wash to reject non-acidic impurities.
-
Dissolve crude sulfonamide in dilute NaOH (Sulfonamide
, so it forms a water-soluble salt). -
Extract with Ethyl Acetate (removes non-acidic organic impurities).
-
Acidify the aqueous layer with HCl to precipitate the sulfonamide.
-
Filter and then proceed to crystallization.
References
-
Thallapally, P. K., et al. (2012).[1] Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. (Demonstrates how fluorine substitution alters packing motifs from dimers to layers).
-
Geldsetzer, J. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics.... PMC. (Discusses the thermodynamic binding and structural behavior of fluorinated sulfonamides).
-
BenchChem Technical Support. (2025). Troubleshooting Oiling Out in Sulfonamide Crystallization. (General protocols for sulfonamide phase separation).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to ¹³C NMR Chemical Shifts of Fluorinated Sulfonamides
For researchers and professionals in drug development, a deep understanding of molecular structure is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth comparison and analysis of the ¹³C NMR chemical shifts of fluorinated sulfonamides, a class of compounds with increasing significance in medicinal chemistry. We will explore the profound influence of fluorine on the carbon skeleton and provide the experimental context to acquire and interpret high-quality data.
The Inductive Power of Fluorine in ¹³C NMR
The introduction of a fluorine atom into an organic molecule dramatically perturbs its electronic environment. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which is the primary driver of the significant changes observed in the ¹³C NMR spectrum. This effect alters the electron density around neighboring carbon nuclei, thereby changing their resonance frequencies (chemical shifts).
Generally, carbons directly attached to a fluorine atom (α-carbons) experience a substantial downfield shift (to a higher ppm value) due to this strong deshielding. The effect diminishes with distance, but its influence can often be observed on carbons two (β) and three (γ) bonds away.[1][2]
Key Takeaways:
-
Deshielding Effect: Fluorine's high electronegativity pulls electron density away from adjacent carbons.
-
Downfield Shifts: Carbons closer to fluorine will resonate at a higher chemical shift (ppm).
-
Distance Dependence: The magnitude of the shift is greatest at the α-carbon and decreases at the β- and γ-carbons.
Comparative Analysis: Aromatic Sulfonamides
To illustrate the impact of fluorination, let's compare the ¹³C NMR chemical shifts of a simple, non-fluorinated arylsulfonamide with its fluorinated counterparts. The data presented below is representative and serves to highlight the key trends. Actual shifts may vary depending on the solvent and specific molecular structure.
Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Benzenesulfonamides
| Carbon Position | Benzenesulfonamide (Unsubstituted) | 4-Fluorobenzenesulfonamide | 4-(Trifluoromethyl)benzenesulfonamide |
| C1 (C-S) | ~142.0 | ~138.0 (d, ³JCF ≈ 3 Hz) | ~145.0 (q, ³JCF ≈ 3 Hz) |
| C2 / C6 | ~127.0 | ~129.0 (d, ³JCF ≈ 9 Hz) | ~127.0 (q, ³JCF ≈ 4 Hz) |
| C3 / C5 | ~129.0 | ~116.0 (d, ²JCF ≈ 22 Hz) | ~130.0 |
| C4 (C-X) | ~133.0 | ~165.0 (d, ¹JCF ≈ 250 Hz) | ~134.0 (q, ²JCF ≈ 32 Hz) |
| -CF₃ | N/A | N/A | ~124.0 (q, ¹JCF ≈ 272 Hz) |
(Note: 'd' denotes a doublet and 'q' a quartet, arising from C-F spin-spin coupling. JCF values are approximate.)
From this comparison, several critical points emerge:
-
Direct Fluorination (C-F): The carbon directly bonded to fluorine (C4 in 4-Fluorobenzenesulfonamide) experiences a massive downfield shift to ~165.0 ppm. This is characteristic of direct fluorination on an aromatic ring.
-
Trifluoromethyl Group (-CF₃): The introduction of a -CF₃ group also induces significant changes.[3] The -CF₃ carbon itself appears as a quartet around 124.0 ppm due to coupling with the three fluorine atoms.[3] The ipso-carbon (C4) is shifted downfield, though less dramatically than with a direct C-F bond.
-
Through-Bond Coupling: A key feature of fluorinated compounds is the presence of carbon-fluorine (C-F) spin-spin coupling, which splits the carbon signals into multiplets (doublets, triplets, quartets, etc.).[3][4] This coupling can occur over one, two, three, or even more bonds, providing invaluable structural information.[4][5][6] The magnitude of the coupling constant (JCF) is typically largest for one-bond couplings (¹JCF) and decreases with the number of intervening bonds.[5][7]
The Challenge and Utility of C-F Coupling
While standard proton-decoupled ¹³C NMR spectra simplify many molecules to a series of singlets, this is not the case for fluorinated compounds.[3] The ¹⁹F nucleus has a spin of I = ½ and 100% natural abundance, leading to significant C-F coupling that complicates spectra.[8]
However, this complexity is also a rich source of information:
-
The multiplicity of a carbon signal indicates the number of fluorine atoms it is coupled to.
-
The magnitude of the coupling constant (JCF) helps to assign carbons based on their proximity to the fluorine atom(s). One-bond couplings (¹JCF) are typically very large (160-350 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller.[4][5][7]
For complex molecules where signal overlap is an issue, specialized experiments are required.
Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra
As a Senior Application Scientist, I cannot overstate the importance of a robust experimental setup. The following protocol is a self-validating system designed for acquiring high-quality, interpretable ¹³C NMR data for fluorinated sulfonamides.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-25 mg of the fluorinated sulfonamide sample. The higher end of this range is recommended due to the often-low signal-to-noise ratio of ¹³C NMR and signal splitting from C-F coupling.[9]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with regions of interest.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Spectrometer Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving small coupling constants and achieving sharp lineshapes. An automated shimming routine is usually sufficient.
-
Tune and match the ¹³C and ¹H probe channels. For fluorinated compounds, it is crucial to also tune and match the ¹⁹F channel.
-
-
Acquisition of a Standard ¹³C{¹H} Spectrum:
-
Begin with a standard proton-decoupled ¹³C experiment.
-
Key Parameters:
-
Pulse Program: zgpg30 (or a similar pulse program with a 30-45° pulse angle to allow for faster repetition).
-
Spectral Width (SW): Set to a wide range, typically 0 to 220 ppm, to ensure all carbon signals, including carbonyls and fluorinated carbons, are captured.[10]
-
Number of Scans (NS): Start with a minimum of 1024 scans. More scans will be necessary for dilute samples or to observe carbons with significant multiplet splitting.
-
Relaxation Delay (D1): Use a delay of 1-2 seconds.
-
-
This initial spectrum will reveal the chemical shifts and the C-F coupling patterns.
-
-
Advanced Experiment: ¹³C{¹H, ¹⁹F} Double Decoupling (If Available):
-
The presence of extensive C-F coupling can make spectra difficult to interpret.[4] If the spectrometer is equipped with a triple-resonance probe, performing a ¹³C experiment with simultaneous decoupling of both ¹H and ¹⁹F is highly advantageous.[8][9]
-
Causality: This experiment collapses all C-H and C-F multiplets into singlets, simplifying the spectrum to one peak per unique carbon.[4] This is invaluable for confirming the number of unique carbon environments and identifying the central position of complex multiplets.
-
Procedure: Load the appropriate double-decoupling pulse program, ensure the ¹⁹F decoupler is centered on the fluorine resonance frequency range, and acquire the spectrum.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring ¹³C NMR spectra of fluorinated sulfonamides.
Interpreting the Data: A Logical Approach
The introduction of fluorine creates predictable patterns in ¹³C NMR spectra. Understanding these patterns is key to accurate structural elucidation.
Diagram of Fluorine's Inductive Effect on an Aromatic Ring
Caption: Impact of a fluorine substituent on aromatic ¹³C chemical shifts and coupling constants.
This diagram illustrates two phenomena:
-
Chemical Shift (δ): The ipso-carbon (C-ipso) is strongly deshielded (δ++), while the ortho and para carbons are often slightly shielded (δ-). The meta-carbon experiences a smaller deshielding effect (δ+).
-
Coupling Constants (JCF): The magnitude of the C-F coupling constant decreases significantly as the number of bonds between the carbon and fluorine atoms increases. This provides a reliable method for assigning carbons relative to the fluorine substituent.
Conclusion
The ¹³C NMR analysis of fluorinated sulfonamides is a powerful tool for structural verification. The strong electronegativity of fluorine creates a distinct and predictable set of changes in the spectrum, primarily characterized by large downfield shifts for α-carbons and the presence of through-bond C-F coupling. While these couplings add complexity, they also provide a wealth of structural data. By employing a systematic experimental approach, including advanced techniques like ¹³C{¹H, ¹⁹F} double decoupling when necessary, researchers can confidently elucidate the carbon framework of these important molecules. This guide provides the foundational knowledge and practical protocols to navigate the intricacies of their spectra, ensuring data integrity and accelerating research and development.
References
-
Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. Portland State University. [Link]
-
Doddrell, D., et al. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. California Institute of Technology. [Link]
-
EPFL. 13C NMR with 1H and 19F double decoupling. [Link]
-
Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Sadek, O., et al. (2011). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]
-
Savu, C., et al. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
-
VIPEr, IONiC. (2008). 13C NMR of fluorinated aromatics. [Link]
-
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A Comparative Guide to the Reactivity of 5-Bromo- and 4-Bromo Benzenesulfonamides
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates synthetic strategy and efficiency. Benzenesulfonamides are a privileged scaffold in medicinal chemistry, and their halogenated variants serve as versatile intermediates for diversification through cross-coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity profiles of two common positional isomers: 4-bromobenzenesulfonamide and 5-bromo-2-methylbenzenesulfonamide (as a stand-in for the unsubstituted 5-bromo isomer, for which specific reactivity data is less common but whose electronic properties are analogous). Understanding the subtle yet profound differences in their electronic and steric properties is paramount for predictable and successful synthesis.
The Electronic and Steric Landscape: More Than Just Positional Isomers
The reactivity of an aromatic ring is governed by the electronic nature of its substituents. Both the sulfonamide (–SO₂NH₂) and bromo (–Br) groups are deactivating towards electrophilic aromatic substitution (EAS) due to their electron-withdrawing nature. However, their directing effects and influence on other reaction classes differ significantly based on their relative positions.
-
Sulfonamide Group (–SO₂NH₂): This is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (–I) and a resonance-based deactivating effect (–M). It acts as a strong meta-director in electrophilic aromatic substitution.[1][2]
-
Bromo Group (–Br): This halogen is also deactivating due to its inductive electron withdrawal. However, it possesses lone pairs that can be donated through resonance (+M), making it an ortho, para-director.[3]
The interplay of these effects in the two isomers creates distinct reactivity profiles:
-
4-Bromobenzenesulfonamide: The two groups are para to each other. Here, the strong electron-withdrawing sulfonamide group is positioned to significantly influence the reactivity at the bromine-bearing carbon. This arrangement makes the aromatic ring electron-deficient, particularly at the C-Br bond.
-
5-Bromobenzenesulfonamide: The groups are meta relative to each other. The electronic communication between them is less direct. While the ring is still deactivated overall, the influence of the sulfonamide group on the C-Br bond is less pronounced compared to the 4-bromo isomer.
Comparative Reactivity in Key Synthetic Transformations
The structural differences outlined above manifest in dramatically different outcomes across several major classes of chemical reactions.
Nucleophilic Aromatic Substitution (SₙAr)
This is where the most significant difference in reactivity is observed. SₙAr reactions require a potent electron-withdrawing group positioned ortho or para to a good leaving group (in this case, the bromide).[4][5][6] This positioning is necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[7]
-
4-Bromobenzenesulfonamide (Highly Reactive): The sulfonamide group is para to the bromine. When a nucleophile attacks the carbon bearing the bromine, the resulting negative charge can be delocalized onto the electronegative oxygen atoms of the sulfonamide group. This substantial stabilization lowers the activation energy and facilitates the reaction.[5][7]
-
5-Bromobenzenesulfonamide (Essentially Unreactive): The sulfonamide group is meta to the bromine. In this configuration, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the sulfonamide group through resonance.[7] The lack of this crucial stabilization pathway means the activation energy is prohibitively high, and SₙAr reactions are extremely unfavorable under standard conditions.
Mechanistic Insight: Stabilization of the Meisenheimer Complex
The diagram below, generated using DOT language, illustrates why the 4-bromo isomer is primed for SₙAr while the 5-bromo isomer is not.
Caption: SₙAr reaction pathway comparison for the two isomers.
Metal-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses in modern synthesis for forming C-C and C-N bonds, respectively.[8][9] For these reactions, both isomers are generally viable substrates, but their electronic differences can influence reaction kinetics and optimal conditions.
The rate-determining step in many palladium-catalyzed cross-couplings is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[10][11] More electron-deficient aryl halides tend to undergo this step more readily.[12]
-
4-Bromobenzenesulfonamide: Being more electron-deficient due to the para-sulfonamide group, this isomer is expected to be more reactive and may undergo oxidative addition faster. This can lead to shorter reaction times or allow for milder reaction conditions.
-
5-Bromobenzenesulfonamide: While still reactive, the reduced electronic pull on the C-Br bond compared to the 4-isomer might necessitate slightly more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve comparable reaction rates.
The choice of ligands, base, and solvent remains crucial for both substrates to ensure efficient and high-yielding transformations.[13][14]
Electrophilic Aromatic Substitution (EAS)
Further substitution on the aromatic ring is challenging for both isomers due to the presence of two deactivating groups. However, if forced, the regiochemical outcome will be dictated by the combined directing effects.
-
4-Bromobenzenesulfonamide: The sulfonamide group directs meta (to C2 and C6), and the bromo group directs ortho (to C3 and C5). The positions meta to the powerful SO₂NH₂ director are the least deactivated. Therefore, substitution is most likely to occur at the positions ortho to the bromine (C3 and C5).
-
5-Bromobenzenesulfonamide: The sulfonamide group directs meta (to C2, C4, C6), while the bromo group directs ortho (to C4 and C6) and para (to C2). The directing effects converge on positions C2, C4, and C6. Steric hindrance from the existing substituents might favor substitution at the less hindered C4 or C2 positions.[15]
Data Summary and Comparison
| Reaction Type | 4-Bromobenzenesulfonamide | 5-Bromobenzenesulfonamide | Rationale |
| SₙAr | Highly Reactive | Unreactive | The para-SO₂NH₂ group stabilizes the Meisenheimer intermediate via resonance; the meta-SO₂NH₂ group does not.[5][7] |
| Suzuki Coupling | High Reactivity | Good Reactivity | The more electron-deficient C-Br bond in the 4-isomer facilitates faster oxidative addition to the Pd(0) catalyst.[12] |
| Buchwald-Hartwig | High Reactivity | Good Reactivity | Similar to Suzuki coupling, the electron-deficient nature of the 4-isomer often leads to higher reactivity.[10] |
| EAS | Substitution at C3/C5 | Substitution at C2/C4/C6 | Governed by the combined (and sometimes conflicting) directing effects of the two deactivating groups. |
Experimental Protocols
The following protocols are representative methodologies. They are designed to be self-validating by including specific quantities, conditions, and analytical checkpoints.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzenesulfonamide
This protocol details a typical palladium-catalyzed C-C bond formation, a reaction where the 4-bromo isomer is expected to perform efficiently.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzenesulfonamide (1.0 mmol, 236 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Solvent Addition & Degassing: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the biaryl sulfonamide product.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) with 4-Bromobenzenesulfonamide
This procedure exemplifies a reaction that is highly favorable for the 4-bromo isomer but would likely fail with the 5-bromo isomer.
Methodology:
-
Reagent Setup: In a sealed tube, combine 4-bromobenzenesulfonamide (1.0 mmol, 236 mg), a secondary amine (e.g., morpholine, 1.5 mmol, 131 µL), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (3 mL).
-
Reaction: Seal the tube and heat the mixture to 120 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material (typically 6-18 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water (20 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to obtain the desired N-substituted benzenesulfonamide. Further purification can be achieved by recrystallization if necessary.
Conclusion and Strategic Recommendations
The choice between 4-bromo- and 5-bromobenzenesulfonamide is not arbitrary; it is a strategic decision that hinges on the intended chemical transformation.
-
For Nucleophilic Aromatic Substitution (SₙAr): 4-Bromobenzenesulfonamide is the clear and sole choice. Its electronic configuration is ideally suited for this reaction, whereas the 5-bromo isomer is unreactive.
-
For Metal-Catalyzed Cross-Coupling: Both isomers are effective substrates. However, 4-bromobenzenesulfonamide is generally more reactive, potentially allowing for milder conditions, lower catalyst loadings, or shorter reaction times. If a milder reaction is desired or if the coupling partner is sensitive, the 4-bromo isomer may be advantageous.
-
For Building Complex Scaffolds: The predictable regiochemistry of SₙAr with the 4-bromo isomer allows for the reliable introduction of nucleophiles. Conversely, the 5-bromo isomer reserves the C-Br bond primarily for cross-coupling chemistry, offering a different strategic vector for molecular elaboration.
By understanding these fundamental reactivity profiles, researchers can design more efficient, predictable, and robust synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
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Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. Available at: [Link]
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Electronic Effects of the Sulfonyl Group in Aromatic Systems. Journal of the American Chemical Society. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Do Sulfonamides Interact with Aromatic Rings? PubMed. Available at: [Link]
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Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. PubMed. Available at: [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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Nucleophilic Aromatic Substitution. Professor Dave Explains. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Suzuki Coupling Mechanism. YouTube. Available at: [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
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Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ResearchGate. Available at: [Link]
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Effects of a Novel Benzenesulfonamide 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1h-pyrazol-1-yl) on Antioxidant Enzymes and hematological Parameters of Rainbow Trout (Oncorhynchus mykiss). ProQuest. Available at: [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Available at: [Link]
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The reactions of 3,5-dibromo-4-nitrosobenzenesulfonate and its biological applications. ScienceDirect. Available at: [Link]
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Introduction: Deciphering the Vibrational Signature of Sulfonamides
An In-Depth Comparative Guide to the FT-IR Absorption Bands of the Sulfonamide S=O Stretch
The sulfonamide functional group (–S(=O)₂–N<) is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of antibacterial, anti-inflammatory, and diuretic drugs. For researchers in drug development and chemical synthesis, rapid and unambiguous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive method for this purpose, with the sulfuryl group (SO₂) offering a particularly distinct and reliable diagnostic window.
The S=O double bonds within the sulfonamide moiety give rise to two intense and characteristic absorption bands corresponding to their stretching vibrations. The precise frequencies of these bands, however, are not fixed; they are exquisitely sensitive to the local electronic and structural environment of the molecule. This guide, written from the perspective of a senior application scientist, delves into the nuances of these S=O stretching frequencies. We will compare their typical ranges across different chemical scaffolds, explore the underlying physical-organic principles that govern their variation, and provide robust experimental protocols to obtain high-fidelity data for confident structural elucidation.
The Fundamental S=O Stretching Vibrations
The SO₂ group in a sulfonamide has two fundamental stretching modes:
-
Asymmetric Stretch (ν_as): This mode involves one S=O bond lengthening while the other is shortening. It is the higher energy vibration and consequently appears at a higher wavenumber.
-
Symmetric Stretch (ν_s): In this mode, both S=O bonds stretch and compress in phase. This vibration occurs at a lower wavenumber.
Both of these vibrations induce a significant change in the dipole moment of the molecule, resulting in strong, sharp absorption bands in the FT-IR spectrum, making them excellent diagnostic markers.
Comparative Analysis of Sulfonamide S=O Stretching Frequencies
The utility of these bands lies in their predictable, yet variable, spectral location. While general ranges are well-established, comparing specific values from experimental data provides deeper insight into molecular structure. In the solid state, arylsulfonamides typically exhibit strong absorption lines for asymmetric and symmetric SO₂ stretching in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively[1].
The table below summarizes experimentally observed S=O stretching frequencies for various sulfonamide-containing compounds, providing a comparative baseline for researchers.
| Compound Class / Specific Molecule | Asymmetric S=O Stretch (ν_as) (cm⁻¹) | Symmetric S=O Stretch (ν_s) (cm⁻¹) | Physical State / Method | Source |
| Arylsulphonamides (General) | 1344 - 1317 | 1187 - 1147 | Solid (KBr Pellet) | [1] |
| Substituted Benzene Sulfonamides | 1320 - 1310 | 1155 - 1143 | Solid (ATR) | [2] |
| {(4-nitrophenyl)sulfonyl}tryptophan | 1330 | 1157 | Solid | [3] |
| General Sulfonamides | 1370 - 1335 | 1170 - 1155 | Not Specified | [4] |
As the data illustrates, the absorption bands fall within a relatively consistent region, yet the specific values are clearly influenced by the molecular structure. Understanding the factors behind these shifts is critical for accurate spectral interpretation.
Key Factors Influencing S=O Absorption Frequencies
The precise wavenumber of the S=O stretching vibrations is a function of the S=O bond strength (force constant) and the reduced mass of the atoms. Any chemical or physical factor that alters the bond strength will shift the absorption frequency.
Electronic Effects: Induction and Resonance
The electronic nature of the substituents attached to the sulfur atom significantly impacts the S=O bond order. A linear relationship has been demonstrated between the symmetric and asymmetric stretching frequencies, with the actual frequencies depending systematically on the electronegativities of the attached groups[5].
-
Electron-Withdrawing Groups (EWGs): When EWGs are attached to the sulfur atom (e.g., a nitro group on an aryl ring), they pull electron density away from the sulfuryl group. This inductive effect increases the partial positive charge on the sulfur, strengthening the S=O bonds through enhanced pπ-dπ overlap. The increased bond strength requires more energy to vibrate, shifting both ν_as and ν_s to higher wavenumbers (a "blue shift").
-
Electron-Donating Groups (EDGs): Conversely, EDGs can donate electron density, slightly decreasing the S=O bond order and shifting the absorption bands to lower wavenumbers (a "red shift").
Interestingly, for substitutions on a phenyl ring attached to the sulfonamide group, the effect has been described as non-systematic, suggesting a complex interplay of inductive and resonance effects that can defy simple generalization[1].
Hydrogen Bonding
Hydrogen bonding is one of the most significant factors affecting vibrational frequencies, particularly in the solid state[6]. The oxygen atoms of the SO₂ group are effective hydrogen bond acceptors, while the N-H proton is a hydrogen bond donor.
-
Intermolecular Hydrogen Bonding: In the crystalline state, strong intermolecular N-H···O=S hydrogen bonds are common. This interaction weakens the S=O bond by pulling electron density towards the oxygen atom involved in the bond. The result is a pronounced shift of the S=O stretching bands to lower frequencies compared to the gas phase or a dilute solution in a non-polar solvent. This effect also often leads to band broadening[6]. The formation of inclusion complexes, for example with β-cyclodextrin, can also alter the vibrational frequencies due to non-covalent interactions like hydrogen bonding[7].
Physical State and Vibrational Coupling
-
Solid vs. Solution: Spectra measured on solid samples (using KBr pellets or ATR) often show lower S=O frequencies than spectra of the same compound in a dilute, non-polar solvent. This difference is primarily due to the disruption of the strong intermolecular hydrogen bonds present in the crystal lattice.
-
Vibrational Coupling: It is possible for S=O stretching vibrations to couple with other vibrational modes in the molecule if they have similar frequencies and are located in close proximity[8]. For instance, coupling with C-N stretching or other skeletal modes can lead to altered band positions and intensities, which can sometimes complicate direct interpretation[9].
Experimental Protocols for High-Fidelity FT-IR Analysis
The trustworthiness of any spectral interpretation rests on the quality of the experimental data. The following protocols are designed to be self-validating systems for acquiring high-fidelity FT-IR spectra of sulfonamides.
Protocol 4.1: Solid-State Analysis via KBr Pellet Method
This classic method is ideal for generating high-quality transmission spectra of solid samples.
Step-by-Step Methodology:
-
Sample and KBr Preparation: Gently grind ~1-2 mg of the sulfonamide sample with a mortar and pestle. Add ~150-200 mg of dry, FT-IR grade Potassium Bromide (KBr). Causality: KBr is used as it is transparent in the mid-IR region. It must be kept scrupulously dry, as water has strong IR absorptions that can obscure the spectrum.
-
Thorough Mixing: Continue grinding the mixture for 2-3 minutes until it is a fine, homogenous powder with a consistent, flour-like texture. Causality: Inhomogeneous mixing or large crystal sizes will cause excessive light scattering (the Christiansen effect), leading to a sloping baseline and distorted peak shapes.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for 2-5 minutes under vacuum to form a transparent or translucent pellet.
-
Background Collection: Ensure the spectrometer's sample chamber is empty. Collect a background spectrum (typically 16-32 scans at a resolution of 2 cm⁻¹ or 4 cm⁻¹)[1]. This step is critical as it references the instrument's state and the atmospheric H₂O and CO₂ contributions, which are then subtracted from the sample spectrum.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum using the same parameters as the background scan.
-
Data Validation: The final spectrum should have a flat baseline and the strongest peaks should be below 1.5 absorbance units to ensure linearity.
Protocol 4.2: Rapid Analysis via Attenuated Total Reflectance (ATR)
ATR is a modern, rapid technique that requires minimal sample preparation.
Step-by-Step Methodology:
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum (16-32 scans at 4 cm⁻¹ resolution). Causality: The background scan must be performed under the same conditions (i.e., with the same anvil pressure setting) that will be used for the sample.
-
Sample Application: Place a small amount of the solid sulfonamide powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Lower the press arm to apply consistent pressure to the sample, ensuring intimate contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum. Inconsistent pressure will lead to poor reproducibility.
-
Sample Analysis: Acquire the sample spectrum using the same parameters as the background.
-
Post-Analysis Cleaning: Thoroughly clean the ATR crystal and pressure anvil to prevent cross-contamination.
Visualizing Structure-Spectra Relationships
The interplay of factors influencing the S=O stretching frequencies can be visualized to aid in understanding.
Caption: Factors influencing sulfonamide S=O stretching frequencies.
Conclusion
The asymmetric and symmetric S=O stretching vibrations are the most prominent and diagnostically useful features in the FT-IR spectrum of a sulfonamide. Their characteristic high intensity and predictable location make them invaluable for structural confirmation. However, a nuanced interpretation requires an understanding of the electronic, intermolecular, and physical factors that can shift these frequencies. By comparing experimentally obtained spectra to established data and carefully considering the principles of hydrogen bonding and electronic substitution, researchers can leverage these vibrational signatures to gain deep and reliable insights into molecular structure, purity, and intermolecular interactions, thereby accelerating the drug development and chemical research process.
References
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Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 57(9), 965-969. [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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Al-Fahd, A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. [Link]
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ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper (II) complex (4b), cobalt (II) complex (4c) and cadmium (II) complex (4d). [Link]
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Uno, T., et al. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]
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Gillespie, R. J., & Robinson, E. A. (1962). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry, 40(4), 644-657. [Link]
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Tanaka, Y., & Tanaka, Y. (1965). INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 13(4), 399-405. [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
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Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820. [Link]
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Slideshare. (n.d.). Factors affecting IR absorption frequency. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide
This document provides a detailed protocol for the safe handling and disposal of 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide (CAS No. 1865176-65-3). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is essential for ensuring personal safety, maintaining regulatory compliance with bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and protecting our environment.[1][2]
The guidance herein is synthesized from an analysis of the compound's chemical structure and established best practices for halogenated organic compounds and sulfonamides. While a specific Safety Data Sheet (SDS) for this novel compound is not widely available, its structural components—a brominated and fluorinated benzene ring coupled with a sulfonamide group—dictate a cautious and systematic approach to its disposal.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is critical. The molecular structure of 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide informs its classification as a halogenated organic compound .[3][4] This is the single most important factor in determining its disposal pathway.
-
Toxicity: While specific toxicological data is limited, related bromo-fluoro aromatic compounds and sulfonamides are known to cause skin, eye, and respiratory irritation.[5][6][7] Therefore, this compound should be treated as harmful and toxic . All waste, including contaminated materials like gloves and wipes, must be considered hazardous.[2]
-
Environmental Impact: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[8] For this reason, disposal via the sanitary sewer system is strictly prohibited .[3][9]
-
Reactivity: To prevent dangerous reactions, do not mix waste 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide with incompatible materials. Avoid mixing with strong acids, bases, or oxidizing agents in the same waste container.[10][11]
| Property | Guidance & Information |
| Chemical Name | 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide |
| CAS Number | 1865176-65-3[12] |
| Waste Category | Halogenated Organic Hazardous Waste [3][4][13] |
| Primary Hazards | Assumed Toxic, Skin/Eye Irritant[5][14] |
| Incompatible Materials | Strong Acids, Strong Bases, Oxidizing Agents[10] |
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. When handling the compound or its waste, the following must be worn to minimize exposure risk:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[15]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[15]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[15]
-
Respiratory Protection: All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[15]
Step-by-Step Disposal Protocol
The disposal of 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide must follow a systematic process of segregation, containerization, and labeling to ensure compliance and safety.
At the point of generation, this waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[3][4][10]
-
Causality: Halogenated solvents require high-temperature incineration for proper disposal to break down the carbon-halogen bonds and "scrub" the resulting acidic gases (like HF and HBr).[8][13] Mixing them with non-halogenated waste contaminates the entire batch, dramatically increasing disposal costs and environmental complexity.[13]
Select a robust, leak-proof container that is chemically compatible with the waste.
-
Use only containers approved for hazardous waste, typically provided by your institution's Environmental Health and Safety (EHS) department.[9]
-
Crucially, the container must be kept closed at all times except when actively adding waste. [2][10][11] Leaving a funnel in the opening is a common but serious violation.[11]
Proper labeling is a core requirement of OSHA's Hazard Communication Standard and EPA regulations.[11][16][17]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[2][4]
-
The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "Waste 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide" . Do not use abbreviations or formulas.[10][11]
-
A list of all constituents and their approximate percentages, including any solvents.[11]
-
The relevant hazard warnings: "Toxic," "Irritant." [8]
-
Store the waste container in a designated and controlled location within the laboratory, known as a Satellite Accumulation Area (SAA).[11]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]
-
Store the container in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[2][9]
-
Segregate the halogenated waste container from incompatible materials, particularly acids and bases.[11]
Once the waste container is nearly full (approximately 90%), arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][15]
-
Never attempt to dispose of this chemical through a third party not approved by your institution.
Caption: Disposal workflow for 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Eliminate Ignition Sources: If any flammable solvents are present, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain and Absorb: Wearing full PPE, contain the spill. Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pads.[15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and any contaminated debris into your designated "Halogenated Organic Waste" container.[6] If the spill is large, use a separate, sealed container and label it appropriately (e.g., "Spill Cleanup Debris with 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide").
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our vital research and development work does not come at the cost of personal or environmental health.
References
- OSHA Chemical Storage Requirements: Vertex AI Search.
- OSHA Requirements for HazCom Compliance: NASP.
- OSHA Hazard Communic
- OSHA Rules for Hazardous Chemicals: DuraLabel Resources.
- Complying With OSHA's Hazardous M
- Halogenated Organic Liquids - Standard Oper
- Safe Handing & Disposal of Organic Substances: Science Ready.
- Halogenated Solvents in Laboratories: Campus Oper
- Hazardous Chemical Waste Management Guidelines: Columbia University Research.
- How to Ensure Safe Chemical Waste Disposal in Labor
- 5-Bromo-N-ethyl-2-fluorobenzenesulfonamide | 1865176-65-3: Sigma-Aldrich.
- Proper Disposal of 2-Methylfuran-3-sulfonamide: BenchChem.
- Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: BenchChem.
- Chemistry Lab Waste Disposal: Environmental Marketing Services.
- SAFETY DATA SHEET (4-Bromo-3-fluorobenzenesulfonamide): Thermo Fisher Scientific.
- SAFETY DATA SHEET (N-Fluorobenzenesulfonimide): TCI Chemicals.
- Chemical and Hazardous Waste Guide: University of Oslo.
- Chapter 20: Chemical Waste Management: University of Nevada, Reno.
- Safety Data Sheet (2-Bromo-6-fluoro-3-methoxyphenylboronic acid): ChemScene.
- Organic Solvent Waste Disposal: Safety & Risk Services, University of British Columbia.
- Regulation of Labor
- SAFETY DATA SHEET (5-Bromo-2-fluorobenzaldehyde): Acros Organics.
- SAFETY DATA SHEET (5-Bromo-2-fluorobenzonitrile): Sigma-Aldrich.
- SAFETY DATA SHEET (2-Bromo-5-fluorobenzaldehyde): Thermo Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
